N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide
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Overview
Description
N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide is an organic compound with the molecular formula C12H15NO2 This compound is characterized by the presence of an oxolane ring, a butynyl group, and a butynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Alkyne Formation: The but-3-yn-2-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amide Formation: The final step involves the formation of the but-2-ynamide moiety through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amide or alkyne positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Oxolan-3-yl)but-3-yn-2-yl]acetamide: Similar structure but with an acetamide group instead of a but-2-ynamide group.
N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-ynamide: Similar structure but with a prop-2-ynamide group instead of a but-2-ynamide group.
Uniqueness
N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both alkyne and amide functionalities allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-5-12(14)13-11(4-2)8-10-6-7-15-9-10/h2,10-11H,6-9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWYUOOTYWUZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1CCOC1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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